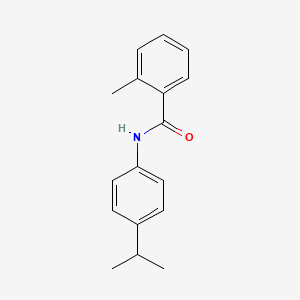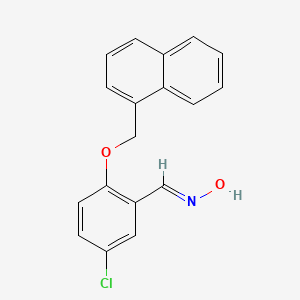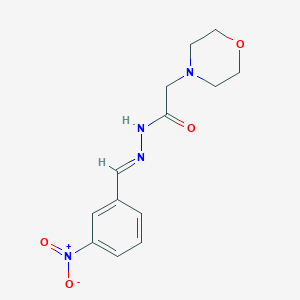![molecular formula C21H27N5O3 B5559424 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559424.png)
4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine, typically involves multi-step chemical reactions. These processes may include nucleophilic substitution, amide formation, and cyclization reactions. Efficient synthesis strategies aim to optimize yields, minimize side reactions, and use accessible starting materials. While specific synthesis routes for this compound are not directly detailed, related compounds provide insights into potential synthetic pathways. For instance, the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives has been achieved through nucleophilic substitution reactions involving piperazin-1-yl moieties and sulfonyl chlorides, offering a glimpse into the synthetic complexity of such molecules (Mallesha et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds in the pyrimidine class, including 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine, is characterized by the presence of a pyrimidine ring, a heterocyclic aromatic ring containing nitrogen atoms. This core structure influences the compound's electronic distribution, potential for hydrogen bonding, and overall molecular geometry. The substituents attached to the core ring, such as the dimethoxybenzoyl and piperazinyl groups, further modify the compound's physicochemical properties and biological activity. The crystal and molecular structures of related compounds reveal that substituents significantly affect molecular conformation and intermolecular interactions, leading to variations in crystalline forms and solubility (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, reflecting their reactivity towards nucleophilic and electrophilic agents. The functional groups present in 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine suggest it could participate in reactions such as amide bond formation, nucleophilic substitution at the pyrimidine ring, and potential interactions with biomolecules. The synthesis of related pyrimidine derivatives has demonstrated their reactivity and versatility as synthetic intermediates and final products with potential biological activities (Sondhi et al., 2007).
Physical Properties Analysis
The physical properties of a compound like 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine, such as melting point, solubility, and crystalline form, are influenced by its molecular structure. The presence of dimethoxybenzoyl and piperazinyl groups could affect its solubility in organic solvents and water, potentially impacting its application in pharmaceutical formulations. Analysis of similar compounds indicates that modifications at specific positions of the pyrimidine ring can significantly alter physical properties, including water solubility and crystal packing (Baraldi et al., 2012).
Chemical Properties Analysis
The chemical properties of 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine, such as acidity/basicity, reactivity towards specific reagents, and stability under various conditions, are crucial for its potential applications. The compound's reactivity is influenced by the electron-donating or withdrawing effects of its substituents, which could affect its interactions with biological targets. Studies on similar molecules have shown that the nature and position of substituents on the pyrimidine ring play a significant role in determining their binding affinity to biological receptors and overall pharmacological profile (Zhou et al., 2014).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Novel Heterocyclic Compounds Synthesis : Research has led to the synthesis of various novel compounds derived from initial structures similar to 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine, showing promise as anti-inflammatory and analgesic agents. These compounds have been tested for their COX-1/COX-2 inhibition capabilities, displaying significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antiviral and Antitumor Activities
- Antitumor Activities : Some pyrimidine derivatives have been synthesized, showing antiproliferative effects against human cancer cell lines. These compounds, including those related to the target chemical structure, exhibit potential as anticancer agents with specific efficacy in inhibiting tumor growth (Mallesha et al., 2012).
Molecular Interaction and Mechanism Studies
- Cation Tautomerism and Molecular Recognition : Studies on pyrimidine compounds have uncovered insights into their molecular recognition processes, which are crucial for targeted drug action. This includes investigations into cation tautomerism and the formation of specific hydrogen bonds, enhancing our understanding of their interaction mechanisms at the molecular level (Rajam et al., 2017).
Solubility and Chemical Property Improvement
- Improving Drug Solubility : Research has focused on improving the solubility of drugs through the formation of cocrystals and salts, a strategy that could be applied to enhance the bioavailability of compounds similar to 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine. Enhanced solubility can significantly impact the efficacy and application of potential therapeutic agents (Xu et al., 2012).
Propriétés
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-28-17-13-16(14-18(15-17)29-2)20(27)25-11-9-24(10-12-25)19-5-6-22-21(23-19)26-7-3-4-8-26/h5-6,13-15H,3-4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQHRPMWPSDBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethoxyphenyl)(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methoxymethyl)-4,6-dimethylpyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B5559363.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5559368.png)

![8,9-dimethyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5559379.png)
![2-[(2-methylphenyl)amino]-N'-{[3-methyl-1-phenyl-5-(1-piperidinyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B5559389.png)
![2-cyclopropyl-9-[2-(2-hydroxyethoxy)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5559394.png)

![(4aS*,7aR*)-N-(2-fluorophenyl)-4-(2-methoxyethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559406.png)

![3-(2,4-dichlorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5559431.png)
![2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol](/img/structure/B5559436.png)
![2-{[5-ethyl-2-(ethylthio)-3-thienyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5559446.png)
![6-(4-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5559452.png)
